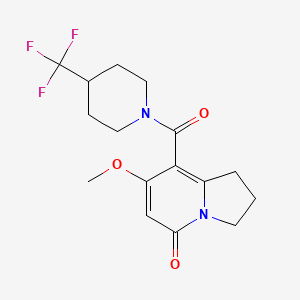

![molecular formula C26H23FN2O3S2 B2876619 N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1114660-03-5](/img/structure/B2876619.png)

N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Studies on aromatic sulfonamide inhibitors, such as those investigated by Supuran et al. (2013), have shown significant inhibitory activity against carbonic anhydrase isoenzymes, with applications potentially extending to conditions where modulation of carbonic anhydrase activity is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Antipathogenic Activity

Research by Limban, Marutescu, & Chifiriuc (2011) on thiourea derivatives, including those with fluorine substitutions, have demonstrated significant antipathogenic activity, suggesting that compounds like N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide could be explored for their antimicrobial properties (Limban, Marutescu, & Chifiriuc, 2011).

Antimalarial Potential

Banerjee et al. (2011) reported on benzothiophene derivatives acting as potent inhibitors against Plasmodium falciparum, highlighting the potential for structurally related compounds to serve as antimalarial agents (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Fluorine in Medicinal Chemistry

The integration of fluorine into pharmaceutical compounds, as explored by Lang et al. (1999) in the development of 5-HT1A antagonists, underscores the relevance of fluorine-substituted compounds in enhancing pharmacokinetic properties and biological activity. This suggests a potential avenue for the application of this compound in the development of new therapeutic agents (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999).

Mecanismo De Acción

Target of Action

The compound, also known as F3398-4589 or N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide , is an antibody-drug conjugate . Its primary target is the tight junction protein CLDN18.2 . This protein is involved in the regulation of epithelial cell permeability, barrier function, and polarity . In healthy tissue, CLDN18.2 is selectively expressed in tight junctions of gastric epithelial tissue . Upon malignant transformation, cldn182 is exposed on the cancer cell surface and expressed in many solid tumors, including gastric and pancreatic tumors .

Mode of Action

F3398-4589 binds to endogenous CLDN18.2-expressing cancer cells in a dose-dependent manner . After binding, the compound is internalized by the cells . The compound is composed of a recombinant humanized anti-CLDN18.2 IgG1 monoclonal antibody (mAb) coupled with cytotoxic payload monomethyl auristatin E (MMAE) . The drug payload is released from the antibody after antigen binding before internalization . The released drug payload then induces a cytotoxic effect .

Biochemical Pathways

The action of the compound is associated with tumor pathogenesis, proliferation, and metastasis, making it a promising target for cancer therapies .

Pharmacokinetics

The compound’s high drug-to-antibody ratio increases antitumoral efficacy despite a low cldn182 antigen density on tumor cells .

Result of Action

The result of F3398-4589’s action is the inhibition of cell proliferation and the induction of cell death in CLDN18.2-positive cells . This leads to a reduction in tumor size and potentially the inhibition of metastasis .

Action Environment

The action, efficacy, and stability of F3398-4589 can be influenced by various environmental factors. These factors could include the density of the CLDN18.2 antigen on tumor cells, the presence of other biochemical factors in the tumor microenvironment, and the patient’s overall health status . .

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O3S2/c1-18-9-8-13-21(15-18)29(2)34(31,32)25-22(19-10-4-3-5-11-19)17-33-24(25)26(30)28-16-20-12-6-7-14-23(20)27/h3-15,17H,16H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLKBJFZXDQSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)

![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)

![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)

![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2876540.png)

![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)

![4-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2876545.png)

![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)

![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)